molecular formula C7H13BrO2 B8266445 (R)-Methyl 2-bromo-4-methylpentanoate

(R)-Methyl 2-bromo-4-methylpentanoate

Cat. No.: B8266445
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-ZCFIWIBFSA-N
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Description

(R)-Methyl 2-bromo-4-methylpentanoate (CAS 61837-46-5) is a chiral ester of high value in synthetic organic chemistry, serving as a versatile building block for the introduction of stereodefined subunits into complex molecules . Its molecular formula is C7H13BrO2, and it features a bromine atom adjacent to the carbonyl on the stereocenter, making it an excellent electrophile for nucleophilic substitution reactions . This compound is a clear, colorless to pale yellow liquid with a reported boiling point of 184.0±8.0 °C at 760 mmHg . Researchers utilize this reagent extensively in stereoselective synthesis, including alkylations and carbon-carbon bond-forming reactions, to construct molecules with tailored configurations . Its specific (R)-enantiomer configuration is critical for producing non-racemic compounds in pharmaceutical research and the development of active ingredients, allowing for the study of structure-activity relationships . The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability and purity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-bromo-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPGFJDOALJGMR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of R Methyl 2 Bromo 4 Methylpentanoate

Chiral Pool Approach from Natural Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars, that can be used as starting materials for the synthesis of complex chiral molecules. For the synthesis of the (R)-enantiomer of methyl 2-bromo-4-methylpentanoate, the amino acid D-leucine serves as an ideal and accessible precursor.

Enantioselective Derivation from D-Leucine

The synthesis of (R)-2-bromo-4-methylpentanoic acid from D-leucine is a well-established method that capitalizes on the inherent chirality of the starting material. This transformation involves the replacement of the amino group at the α-carbon with a bromine atom while preserving the original stereochemical configuration. A common and effective method for this conversion is the diazotization of the α-amino group followed by nucleophilic substitution with bromide. nih.gov

The reaction is typically carried out by treating D-leucine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), and a bromide source like potassium bromide (KBr). nih.gov The sodium nitrite and acid react in situ to form nitrous acid (HNO₂), which then reacts with the primary amine of the amino acid to form a diazonium salt intermediate. This intermediate is unstable and readily undergoes substitution.

Multi-Step Synthesis via (R)-2-Bromo-4-methylpentanoic Acid

The synthesis of the target methyl ester is achieved through a sequential process. The first key step is the conversion of D-leucine into (R)-2-bromo-4-methylpentanoic acid. This intermediate is a stable, colorless oil that can be produced in quantitative yield and retains the (R)-configuration of the starting D-leucine. The subsequent step is the esterification of this α-bromo acid to form the final product, (R)-Methyl 2-bromo-4-methylpentanoate.

StepReactantReagentsProductKey Outcome
1D-LeucineNaNO₂, KBr, H₂SO₄(R)-2-Bromo-4-methylpentanoic acidStereospecific bromination with retention of configuration. nih.gov
2(R)-2-Bromo-4-methylpentanoic acidMethanol (B129727) (CH₃OH), Acid CatalystThis compoundFormation of the target methyl ester.

Advanced Bromination Methodologies

Achieving high stereoselectivity during the bromination of the α-carbon is the most critical aspect of this synthesis. While several bromination methods exist, only those that can control the stereochemical outcome at the chiral center are suitable.

α-Carbon Bromination with Retention of Configuration

The standard Hell-Volhard-Zelinsky (HVZ) reaction, a common method for the α-bromination of carboxylic acids, proceeds through an enol or enolate intermediate. libretexts.orgwikipedia.org This mechanism inherently leads to the loss of stereochemical information at the α-carbon, resulting in a racemic mixture. libretexts.org Therefore, the HVZ reaction is unsuitable for the stereoselective synthesis from a chiral precursor like D-leucine.

However, the diazotization of α-amino acids provides a powerful alternative that proceeds with retention of configuration. nih.gov Research has shown that the halide substitution of the diazonium salt formed from an amino acid maintains the original stereochemistry. nih.gov This allows for the direct conversion of D-leucine to (R)-2-bromo-4-methylpentanoic acid without racemization.

Mechanistic Insights into Electrophilic Substitution at the Chiral Center

The retention of configuration during the bromination of α-amino acids via diazotization is explained by a double inversion mechanism involving an α-lactone intermediate. nih.gov The mechanism is proposed to occur as follows:

Diazotization : The α-amino group of D-leucine reacts with nitrous acid to form an α-diazonium salt.

First Inversion (Intramolecular Cyclization) : The neighboring carboxyl group acts as an internal nucleophile, attacking the α-carbon and displacing the dinitrogen (N₂) leaving group. This results in the formation of a strained, three-membered α-lactone intermediate. This intramolecular SN2-type reaction proceeds with an inversion of configuration at the chiral center.

Second Inversion (Nucleophilic Ring-Opening) : A bromide ion (Br⁻) from the reaction medium then acts as a nucleophile, attacking the α-carbon of the α-lactone. This attack opens the lactone ring in a second SN2 reaction, leading to another inversion of configuration.

Esterification Strategies for Methyl Ester Formation

Once the chiral intermediate, (R)-2-bromo-4-methylpentanoic acid, has been synthesized, the final step is the formation of the methyl ester. Several standard esterification methods can be employed.

Fischer Esterification : This is a classic and straightforward method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product. libretexts.org

Reaction with Diazomethane (B1218177) : A very mild and highly efficient method for converting carboxylic acids to their methyl esters is the use of diazomethane (CH₂N₂). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by an SN2 attack of the resulting carboxylate on the protonated diazomethane. libretexts.org This method is often quantitative and avoids harsh acidic conditions, but requires caution due to the toxic and potentially explosive nature of diazomethane. libretexts.orgmasterorganicchemistry.com A safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), can also be used. tcichemicals.com

Esterification via Acyl Halide : While the Hell-Volhard-Zelinsky reaction itself is not stereoselective for this pathway, it provides a useful concept for esterification. In an HVZ reaction, an acyl bromide is formed as an intermediate. masterorganicchemistry.compressbooks.pub If this intermediate is quenched with an alcohol, such as methanol, instead of water, it directly yields the corresponding ester. wikipedia.orglibretexts.org Therefore, if (R)-2-bromo-4-methylpentanoic acid were first converted to its acyl bromide using a reagent like thionyl bromide, subsequent reaction with methanol would efficiently produce the target methyl ester.

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, H₂SO₄ (cat.)RefluxInexpensive, simple procedure. libretexts.orgReversible reaction, may require removal of water or large excess of alcohol. libretexts.org
DiazomethaneCH₂N₂ in etherRoom TemperatureHigh yield, mild conditions, fast reaction. masterorganicchemistry.comDiazomethane is toxic and explosive. masterorganicchemistry.com
Via Acyl Halide1. SOBr₂ 2. MethanolVariesHigh yield, irreversible.Requires an extra step to form the acyl halide.

Direct Esterification of (R)-2-Bromo-4-methylpentanoic Acid

The most common method for the direct conversion of (R)-2-bromo-4-methylpentanoic acid to its methyl ester is the Fischer-Speier esterification. mdpi.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). mdpi.comoperachem.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The weakly nucleophilic methanol then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. youtube.com

To drive the reversible reaction toward the product side and maximize the yield, methanol is typically used as the solvent, ensuring it is present in large excess. operachem.comyoutube.com The reaction is generally conducted under reflux conditions. operachem.com A potential concern during the esterification of α-bromo acids is the possibility of a competing SN2 reaction where the alcohol attacks the carbon bearing the bromine atom; however, the reactivity of the acid-activated carbonyl group is significantly higher, making esterification the predominant pathway. chemicalforums.com

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification

ParameterConditionPurpose
Substrate (R)-2-Bromo-4-methylpentanoic AcidThe starting carboxylic acid.
Reagent Methanol (in excess)Acts as both reactant and solvent to shift equilibrium. operachem.com
Catalyst Concentrated H₂SO₄ or p-TsOHProtonates the carbonyl group to activate it for nucleophilic attack. mdpi.com
Temperature RefluxProvides the necessary activation energy for the reaction. operachem.com
Work-up Extraction and washingThe crude product is typically extracted with an organic solvent and washed with a sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. operachem.com

Alternative Esterification Protocols for Enhanced Yield and Purity

While Fischer esterification is straightforward, alternative methods can offer milder conditions, higher yields, or circumvent potential side reactions. These protocols are particularly useful when dealing with sensitive substrates.

One alternative involves the use of alkylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a non-nucleophilic base like potassium carbonate. The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the sulfate or iodide from the methylating agent in an SN2 reaction. reddit.com Dimethyl carbonate, a greener and less toxic reagent, can also be used for methylation under basic conditions. organic-chemistry.org

Another approach utilizes disulfates, such as anhydrous sodium hydrogen sulfate (NaHSO₄), as a recyclable, heterogeneous catalyst. This method avoids the use of strong, corrosive mineral acids and can lead to high yields (up to 98% for some α-bromo esters) with a simplified work-up, as the catalyst can be removed by simple filtration. google.com

Further methods for methyl ester synthesis that avoid harsh acidic conditions include using diazomethane or TMS-diazomethane. While highly effective and quantitative, the toxicity and explosive nature of diazomethane limit its large-scale application. reddit.com Other modern catalytic systems, such as those employing copper catalysts with dimethyl sulfoxide (B87167) (DMSO) as the methyl source, have also been developed for the O-methylation of carboxylic acids, offering broad substrate scope and functional group tolerance. organic-chemistry.org

Table 2: Comparison of Esterification Protocols

MethodReagentsAdvantagesDisadvantages
Fischer-Speier Methanol, H₂SO₄ (cat.)Inexpensive reagents, straightforward procedure. operachem.comReversible, requires excess alcohol, harsh acidic conditions. operachem.com
Alkylating Agents Dimethyl sulfate or Methyl iodide, K₂CO₃High yield, irreversible.Toxic and carcinogenic reagents. reddit.com
Disulfate Catalysis Methanol, NaHSO₄ (cat.)High yield, recyclable catalyst, milder conditions. google.comMay require higher temperatures than strong acid catalysis. google.com
Dimethyl Carbonate (CH₃)₂CO₃, Base (cat.)Green reagent, mild conditions, high selectivity. organic-chemistry.orgMay require specific catalysts for optimal performance.

Enantiomeric Purity Enhancement Techniques

Syntheses of (R)-2-bromo-4-methylpentanoic acid often yield products with an enantiomeric excess (ee) that is insufficient for pharmaceutical applications, typically in the range of 85-92%. Therefore, subsequent steps are required to enhance the enantiomeric purity to >99% ee.

Recrystallization for Enantiomeric Excess Improvement

Recrystallization is a powerful and widely used technique to upgrade the enantiomeric excess of a chiral compound that exists as a scalemic mixture (a non-racemic mixture of enantiomers). chemicalforums.com The principle relies on the different crystallization behaviors of a racemate (a 1:1 mixture of enantiomers) and a pure enantiomer. In a non-chiral solvent, the major enantiomer in the mixture will reach its saturation point before the minor enantiomer does. chemicalforums.com

Upon cooling a saturated solution of the scalemic mixture, the major enantiomer crystallizes out preferentially, leaving the mother liquor enriched in the minor enantiomer. chemicalforums.com By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, cooling rate), it is possible to obtain crystals of the desired (R)-enantiomer with significantly higher enantiomeric purity. researchgate.net For instance, it is common for a simple recrystallization to increase the ee of a product from an initial 93-94% to over 96-99%. chemicalforums.comacs.org This process can be repeated until the desired level of enantiomeric purity is achieved.

Diastereomeric Salt Formation for Racemic Resolution (of the parent acid)

When starting from a racemic mixture of 2-bromo-4-methylpentanoic acid, chiral resolution via diastereomeric salt formation is the most common method for separating the enantiomers. wikipedia.org This classical technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org

The reaction produces a pair of diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org This solubility difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor.

Commonly used chiral bases for resolving carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (1R,2S)-ephedrine or (R)-1-phenylethylamine. libretexts.org After the less soluble diastereomeric salt is isolated by filtration and purified, the chiral auxiliary base is removed by treatment with a strong acid (e.g., HCl). This regenerates the enantiomerically pure carboxylic acid, which can then be esterified to yield this compound. libretexts.org

Chemical Transformations and Reaction Mechanisms of R Methyl 2 Bromo 4 Methylpentanoate

Nucleophilic Substitution Reactions at the α-Bromine Center

The carbon atom bonded to the bromine in (R)-Methyl 2-bromo-4-methylpentanoate is a secondary electrophilic center. Due to this structure, it readily undergoes bimolecular nucleophilic substitution (Sɴ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.

Sɴ2 Reactions with Oxygen Nucleophiles (e.g., Hydroxide)

When treated with a strong oxygen nucleophile such as the hydroxide ion (OH⁻), this compound undergoes an Sɴ2 reaction. The hydroxide ion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming an α-hydroxy ester. chegg.com This reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the hydroxide ion. chegg.com It is important to note that under these basic conditions, the ester group is susceptible to hydrolysis as a competing reaction, which can be controlled by careful management of reaction conditions such as temperature and reaction time.

The primary transformation at the α-carbon is the substitution of the bromine atom with a hydroxyl group, yielding (S)-Methyl 2-hydroxy-4-methylpentanoate.

Table 1: Sɴ2 Reaction with Hydroxide

Reactant Nucleophile Product Mechanism

Reactions with Nitrogen Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, such as ammonia or primary amines, react with α-bromo esters to produce α-amino acid esters. This is a common and fundamental method for the synthesis of amino acids. libretexts.org The reaction of this compound with ammonia (NH₃) proceeds via an Sɴ2 mechanism, where the nitrogen atom attacks the α-carbon, displacing the bromide ion. libretexts.org The resulting product is the methyl ester of leucine, specifically (S)-Methyl 2-amino-4-methylpentanoate. Using an excess of ammonia is often necessary to prevent the product, a primary amine, from acting as a nucleophile itself and reacting with another molecule of the starting material.

Table 2: Sɴ2 Reaction with Ammonia

Reactant Nucleophile Product Mechanism

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioacetate)

Sulfur-based nucleophiles are generally excellent nucleophiles for Sɴ2 reactions. Thiols (R-SH) and thioacetate (CH₃COS⁻) react efficiently with this compound. For instance, reaction with the thioacetate anion, followed by hydrolysis, is a common method for introducing a thiol group. The thioacetate ion attacks the α-carbon, displacing bromide to form an S-thioester intermediate. Subsequent hydrolysis cleaves the acetyl group, yielding the corresponding α-thiol ester. This pathway provides a route to sulfur-containing analogs of amino acids. encyclopedia.pub

Table 3: Sɴ2 Reaction with Thioacetate

Reactant Nucleophile Intermediate Product Mechanism

Stereochemical Outcomes and Regioselectivity in Substitution Pathways

A defining characteristic of the Sɴ2 mechanism is the inversion of stereochemistry at the reaction center. This is because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). Consequently, all nucleophilic substitution reactions occurring at the α-carbon of this compound proceed with a predictable inversion of configuration. The starting material has the (R) configuration at the chiral center (carbon-2). After the Sɴ2 displacement of the bromide, the resulting product will have the opposite, or (S), configuration. chegg.com

This high degree of stereocontrol is crucial in asymmetric synthesis, where preserving or inverting a specific stereocenter is necessary for the synthesis of enantiomerically pure target molecules, such as pharmaceuticals or natural products. The reaction is highly regioselective, with the attack occurring exclusively at the electron-deficient α-carbon due to the presence of the good leaving group (bromine).

Reduction Reactions

This compound possesses two functional groups that can be reduced: the α-bromo group and the methyl ester. The choice of reducing agent and reaction conditions determines the outcome.

Reduction of the α-Bromo Group to Alkane (e.g., using Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. libretexts.org It is capable of reducing both alkyl halides to alkanes and esters to primary alcohols. adichemistry.comchemistrysteps.com When this compound is treated with LiAlH₄, a complex reduction occurs. The reagent will reduce the ester functional group to a primary alcohol and will also replace the bromine atom with a hydrogen atom (dehalogenation).

The mechanism for ester reduction involves the nucleophilic addition of a hydride ion (H⁻) to the ester carbonyl carbon, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. ucalgary.ca This aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which is then protonated during aqueous workup to yield a primary alcohol. libretexts.orgmasterorganicchemistry.com Concurrently, the α-bromo group is reduced to a C-H bond. Therefore, the treatment of this compound with a sufficient amount of LiAlH₄ results in the formation of 4-methyl-1-pentanol. The stereocenter at the α-carbon is lost during this transformation as two hydrogen atoms become attached to it.

Table 4: Reduction with Lithium Aluminum Hydride

Reactant Reagent Product Functional Groups Reduced

Chemoselective Reduction of the Ester Moiety

The reduction of the ester group in this compound to a primary alcohol, yielding (R)-2-bromo-4-methylpentan-1-ol, requires careful selection of reagents to avoid the simultaneous reduction of the carbon-bromine bond. This chemoselectivity is a significant challenge, as powerful reducing agents capable of converting esters to alcohols can also cleave the C-Br bond.

Strong, non-selective hydride reagents like Lithium Aluminium Hydride (LiAlH₄) are highly effective for ester reduction but are also known to reduce alkyl halides libretexts.orgyoutube.comharvard.edu. Therefore, its use would likely lead to a mixture of products, including the desired bromo-alcohol and the debrominated 4-methylpentan-1-ol.

More selective reducing agents are preferred. Lithium Borohydride (LiBH₄) is a milder alternative to LiAlH₄ and can selectively reduce esters in the presence of other functional groups, though its compatibility with α-bromo esters must be carefully evaluated for the specific substrate harvard.edu. Another approach involves catalytic hydrosilylation. Certain borane catalysts have been shown to facilitate the reduction of esters bearing halide substituents to the corresponding acetals, which can then be hydrolyzed to aldehydes or further reduced to alcohols acs.org. This method demonstrates the potential to preserve the halogen functionality during the reduction process.

Table 1: Comparison of Reducing Agents for Ester Reduction

Reagent Formula Reactivity with Esters Selectivity Concern with α-Bromo Esters
Lithium Aluminium Hydride LiAlH₄ High (reduces to alcohol) Low; likely to reduce C-Br bond
Sodium Borohydride NaBH₄ Very Low / Unreactive N/A
Lithium Borohydride LiBH₄ Moderate (reduces to alcohol) Moderate selectivity; potential for C-Br reduction

Oxidation Reactions

Oxidative Transformations of the Alkyl Chain (e.g., using Potassium Permanganate)

The oxidation of the saturated isobutyl side chain of this compound presents a significant synthetic challenge. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically required to functionalize inert C-H bonds libretexts.org. The target for such an oxidation would be the tertiary C-H bond at the 4-position, which is generally more reactive than primary or secondary C-H bonds.

However, the oxidation of non-activated alkanes with potassium permanganate is often a difficult and low-yielding process that requires harsh conditions like high heat and extreme pH quora.comstackexchange.com. Under these conditions, the reaction tends to be unselective and can lead to the cleavage of C-C bonds, resulting in a complex mixture of products stackexchange.com. While KMnO₄ is highly effective for oxidizing activated positions, such as benzylic carbons or carbons adjacent to a double bond, its reaction with a simple alkyl group is far less predictable masterorganicchemistry.comualberta.cayoutube.com. The mechanism for the oxidation of alkanes is believed to proceed through a free-radical pathway, involving the initial abstraction of a hydrogen atom from the carbon chain masterorganicchemistry.comresearchgate.net. For this compound, this could theoretically lead to the formation of (R)-Methyl 2-bromo-4-hydroxy-4-methylpentanoate, but significant side reactions and degradation would be expected.

Carbon-Carbon Bond Forming Reactions

Alkylation Reactions Utilizing the α-Electrophilic Center

The carbon atom bonded to the bromine in this compound is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon bonds through Sₙ2 substitution reactions.

Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly well-suited for this transformation. They are effective nucleophiles for reactions with primary and secondary alkyl halides and are generally unreactive towards ester carbonyl groups, unlike more reactive organometallics such as Grignard reagents masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.com. The reaction involves the displacement of the bromide ion by an alkyl group from the Gilman reagent, leading to a new α-substituted ester with inversion of stereochemistry at the α-carbon.

Reaction Scheme: Alkylation with a Gilman Reagent this compound + (CH₃)₂CuLi → (S)-Methyl 2,4-dimethylpentanoate + CH₃Cu + LiBr

Ester Hydrolysis and Transesterification

Hydrolysis to (R)-2-Bromo-4-methylpentanoic Acid

The hydrolysis of this compound to (R)-2-bromo-4-methylpentanoic acid is a fundamental transformation that converts the ester into a carboxylic acid. This reaction is typically carried out under acidic or basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol (B129727) is eliminated, and subsequent deprotonation of the oxonium ion yields the carboxylic acid product. youtube.com This entire process is reversible. youtube.com

The reaction can also be facilitated by a base, which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, resulting in the formation of the carboxylic acid. A final acid workup is necessary to protonate the carboxylate salt.

Reaction Scheme:

This compound + H₂O ⇌ (R)-2-Bromo-4-methylpentanoic acid + Methanol

Detailed research has shown that α-bromo esters can be hydrolyzed in dynamic kinetic resolution processes, suggesting that the stereocenter can be influenced by the reaction conditions. rsc.org The resulting (R)-2-bromo-4-methylpentanoic acid is a valuable intermediate in the synthesis of various organic compounds, including amino acids. libretexts.orglibretexts.org

Reactant/ProductIUPAC NameMolecular FormulaMolar Mass
This compoundThis compoundC₇H₁₃BrO₂209.08 g/mol
(R)-2-Bromo-4-methylpentanoic acid(R)-2-Bromo-4-methylpentanoic acidC₆H₁₁BrO₂195.05 g/mol

Transesterification for Derivatization

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is a common method for derivatizing esters, and in the case of this compound, it allows for the synthesis of a variety of other (R)-2-bromo-4-methylpentanoate esters. This transformation is typically catalyzed by an acid or a base.

In an acid-catalyzed transesterification, the mechanism is analogous to that of acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by a nucleophilic attack from the new alcohol. After a series of proton transfers, the original alcohol (methanol in this case) is eliminated, yielding the new ester.

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The expulsion of the original methoxide group results in the formation of the new ester.

The purpose of such derivatization can be to alter the physical properties of the molecule, such as its boiling point or solubility, or to introduce a functional group that is more suitable for a subsequent synthetic step. For instance, the synthesis of tert-butyl (R)-2-bromo-4-methylpentanoate would provide a bulkier ester that could offer different reactivity or selectivity in further reactions.

General Reaction Scheme:

This compound + R'-OH ⇌ (R)-R'-2-bromo-4-methylpentanoate + Methanol

Reactant/ProductIUPAC NameMolecular Formula
This compoundThis compoundC₇H₁₃BrO₂
Tert-Butyl (R)-2-bromo-4-methylpentanoate(R)-tert-Butyl 2-bromo-4-methylpentanoateC₁₀H₁₉BrO₂

Stereochemical Characterization and Configurational Stability of R Methyl 2 Bromo 4 Methylpentanoate

Assignment of Absolute Configuration using Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the stereocenter in (R)-Methyl 2-bromo-4-methylpentanoate is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comwikipedia.org This systematic method provides an unambiguous descriptor for the spatial arrangement of substituents around a chiral center. libretexts.org

The process involves two main steps:

Assigning Priorities: The four groups attached to the chiral carbon (C2) are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. masterorganicchemistry.com If there is a tie, the process continues outward along the substituent chains until a point of difference is found. libretexts.orgqmul.ac.uk

Determining Configuration: The molecule is oriented so that the lowest-priority group (priority #4) points away from the viewer. The path from the highest-priority group (#1) to the second-highest (#2) and then to the third-highest (#3) is traced. If this path is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the path is counter-clockwise, it is assigned as 'S' (from the Latin sinister, meaning left). masterorganicchemistry.comlibretexts.org

For this compound, the chiral center is the carbon atom at the second position (C2), which is bonded to a bromine atom, a hydrogen atom, a methyl ester group (-COOCH₃), and an isobutyl group (-CH₂CH(CH₃)₂). The priority assignment is detailed in the table below.

Table 1: CIP Priority Assignment for this compound

PrioritySubstituent GroupAtom Bonded to Chiral CenterAtomic NumberRationale for Priority
1 Bromo (-Br)Bromine (Br)35Highest atomic number directly attached to the chiral center.
2 Methyl Ester (-COOCH₃)Carbon (C)6The carbon is bonded to two oxygen atoms (treated as a double bond to one and a single bond to another).
3 Isobutyl (-CH₂CH(CH₃)₂)Carbon (C)6This carbon is bonded to another carbon and two hydrogens. It has a lower priority than the ester group.
4 Hydrogen (-H)Hydrogen (H)1Lowest atomic number.

With the lowest priority group (Hydrogen) oriented away from the viewer, the sequence from priority 1 (Br) to 2 (-COOCH₃) to 3 (-CH₂CH(CH₃)₂) traces a clockwise direction. Therefore, the absolute configuration of the stereocenter is designated as (R) .

Analysis of Configurational Stability under Various Reaction Conditions

The configurational stability of the stereocenter at C2 is a critical factor in the use of this compound as a chiral intermediate. Loss of stereochemical integrity, typically through racemization or epimerization, can occur under specific reaction conditions.

The primary pathway for racemization in α-halo esters is through the formation of a planar enolate intermediate. This can happen under basic conditions where the proton at the chiral α-carbon is acidic and can be abstracted. Strong, non-nucleophilic bases are particularly effective at promoting this process.

Conversely, the stereocenter is generally stable under neutral and acidic conditions. In nucleophilic substitution reactions, the stability depends on the reaction mechanism. Reactions proceeding through an S_N2 mechanism will result in an inversion of configuration, not a loss of it. However, conditions that favor an S_N1 mechanism, such as the use of polar protic solvents and weakly nucleophilic reagents, could lead to racemization through the formation of a planar carbocation intermediate.

Table 2: Configurational Stability of this compound

ConditionPotential MechanismStereochemical OutcomeStability of (R)-Configuration
Strongly Basic (e.g., LDA, NaH) Enolization (α-proton abstraction)RacemizationUnstable
Weakly Basic / Nucleophilic (e.g., NaHCO₃, Amines) S_N2 SubstitutionInversion of configurationStable (but transformed)
Neutral -No reaction at stereocenterStable
Acidic (non-nucleophilic) -No reaction at stereocenterStable
S_N1-favoring (Polar protic solvent, weak nucleophile) Carbocation formationRacemizationPotentially unstable

Enantiomeric Purity Assessment in Synthetic Intermediates

Ensuring the high enantiomeric purity of this compound is essential for its effective use in asymmetric synthesis. The enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other, is a key quality parameter. Several analytical techniques are employed to determine enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase (CSP), leading to different retention times for the (R) and (S) forms. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC) can also be used, particularly for volatile compounds. Similar to HPLC, it employs a chiral stationary phase to resolve the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be adapted for enantiomeric purity analysis through the use of chiral solvating agents or chiral lanthanide shift reagents. These agents interact differently with each enantiomer, causing their corresponding signals in the NMR spectrum to appear at different chemical shifts, allowing for quantification. For related compounds like (R)-2-bromo-4-methylpentanoic acid, enantiomeric excesses of 85–97% have been reported from synthesis, highlighting the importance of such measurements.

Table 3: Methods for Enantiomeric Purity Assessment

Analytical MethodPrinciple of Separation/DifferentiationAdvantagesCommon Application
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy, good resolution, widely applicable.Standard quality control for chiral intermediates.
Chiral GC Differential interaction with a chiral stationary phase for volatile compounds.High sensitivity, excellent resolution for suitable analytes.Analysis of volatile chiral esters and derivatives.
NMR Spectroscopy Use of a chiral auxiliary (e.g., shift reagent) to induce diastereomeric environments, resulting in distinct signals for each enantiomer.Rapid analysis, no physical separation required, provides structural information.In-process monitoring and structural confirmation.

Stereochemical Control in Downstream Chemical Transformations

This compound is a valuable chiral building block because its stereocenter can direct the stereochemical outcome of subsequent reactions. The bromine atom at the C2 position is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.

The predominant reaction pathway is the S_N2 mechanism, especially when strong nucleophiles are used in polar aprotic solvents. A key feature of the S_N2 reaction is that it proceeds with a complete inversion of configuration at the stereocenter. This predictable stereochemical outcome allows for the synthesis of a wide range of (S)-2-substituted-4-methylpentanoate derivatives with high enantiomeric purity. For instance, reaction with sodium azide (B81097) (NaN₃) would yield (S)-methyl 2-azido-4-methylpentanoate. This stereospecificity is crucial for constructing complex target molecules where precise control of chirality is required.

The use of caesium thiolates with similar α-substituted esters has been shown to proceed with inversion of configuration, demonstrating the reliability of this synthetic strategy. researchgate.net

Table 4: Stereochemical Outcomes in Transformations of this compound

Reagent / NucleophileReaction TypeExpected MechanismProduct StereochemistryExample Product Class
Sodium Azide (NaN₃)Nucleophilic SubstitutionS_N2Inversion (S)Chiral Azides
Sodium Cyanide (NaCN)Nucleophilic SubstitutionS_N2Inversion (S)Chiral Nitriles
Malonic Ester AnionNucleophilic SubstitutionS_N2Inversion (S)Substituted Malonates
Lithium Aluminum Hydride (LiAlH₄)Reduction of Ester-Retention (R)*Chiral Alcohols

*Note: In the reduction of the ester group to an alcohol, the stereocenter at C2 is not directly involved in the reaction, and its configuration is retained.

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of molecular structure, including stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (R)-Methyl 2-bromo-4-methylpentanoate, both ¹H and ¹³C NMR would be crucial for confirming its structure.

-OCH₃ (methyl ester): A singlet would appear, typically in the range of 3.7-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

-CH(Br)- (methine proton at the chiral center): This proton, being adjacent to the bromine atom and the carbonyl group, would be significantly deshielded, likely appearing as a doublet of doublets or a triplet in the range of 4.2-4.5 ppm. The coupling with the adjacent methylene protons would give rise to this multiplicity.

-CH₂- (methylene protons): These protons are diastereotopic due to the adjacent chiral center and would likely appear as two separate multiplets in the range of 1.8-2.2 ppm.

-CH(CH₃)₂ (methine proton of the isobutyl group): This proton would appear as a multiplet, further upfield, typically around 1.5-1.9 ppm.

-(CH₃)₂ (methyl protons of the isobutyl group): Two distinct doublets would be expected for these two methyl groups, appearing in the upfield region of 0.8-1.0 ppm, as they are chemically non-equivalent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments and their chemical nature.

C=O (carbonyl carbon): The ester carbonyl carbon is expected to resonate in the downfield region, typically around 170-175 ppm.

-CH(Br)- (carbon at the chiral center): This carbon, bonded to the electronegative bromine, would be found in the range of 45-55 ppm.

-OCH₃ (methyl ester carbon): The carbon of the methyl ester group would likely appear around 50-55 ppm.

-CH₂- (methylene carbon): The methylene carbon is expected in the range of 35-45 ppm.

-CH(CH₃)₂ (methine carbon of the isobutyl group): This carbon would resonate around 25-30 ppm.

-(CH₃)₂ (methyl carbons of the isobutyl group): The two methyl carbons would appear as distinct signals in the upfield region, around 20-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃3.7 - 3.8 (s)50 - 55
-CH(Br)-4.2 - 4.5 (dd or t)45 - 55
-CH₂-1.8 - 2.2 (m)35 - 45
-CH(CH₃)₂1.5 - 1.9 (m)25 - 30
-(CH₃)₂0.8 - 1.0 (d)20 - 25

Note: These are predicted values based on analogous structures. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹), C-O stretching of the ester (around 1100-1300 cm⁻¹), and the C-Br stretching vibration, which is expected in the lower frequency region (500-600 cm⁻¹). Unlike its carboxylic acid precursor, the broad O-H stretching band around 2500-3300 cm⁻¹ would be absent.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-C backbone and C-H bending and stretching modes would also be active. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Interactive Data Table: Key Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H (stretch)2850 - 30002850 - 3000
C=O (ester stretch)1735 - 17501735 - 1750
C-O (ester stretch)1100 - 13001100 - 1300
C-Br (stretch)500 - 600500 - 600

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₁₃BrO₂), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would appear as a pair of peaks of nearly equal intensity, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is approximately 208 g/mol , so peaks would be expected at m/z 208 and 210.

Common fragmentation pathways for α-bromo esters include:

Loss of the bromine atom: [M - Br]⁺, leading to a fragment at m/z 129.

Loss of the methoxy group: [M - OCH₃]⁺, resulting in a pair of peaks around m/z 177 and 179.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene and the formation of a radical cation.

Cleavage of the isobutyl group: Loss of a C₄H₉ radical would result in a fragment at m/z 151 and 153.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/z
[M]⁺208, 210
[M - Br]⁺129
[M - OCH₃]⁺177, 179
[M - C₄H₉]⁺151, 153

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity or enantiomeric excess (ee) of a chiral compound is critical. Chiral chromatography is the primary method for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC): This technique involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For this compound, a normal-phase chiral column (e.g., based on polysaccharide derivatives like cellulose or amylose) would likely be effective. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. The retention times of the (R) and (S) enantiomers would differ, allowing for their quantification and the determination of the ee.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating enantiomers. It utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The volatile nature of this compound makes it a suitable candidate for GC analysis. The two enantiomers would exhibit different retention times on the chiral column, enabling the calculation of the enantiomeric excess.

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the electronic structure, geometry, and spectroscopic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Mapping: This visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the region around the carbonyl oxygen would be expected to be electron-rich (negative potential), while the area around the α-carbon and the bromine atom would be more electron-poor (positive potential), indicating their susceptibility to nucleophilic attack.

Vibrational Frequency Calculations: DFT can be used to predict the IR and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes.

NMR Chemical Shift Calculations: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to support structural assignments.

While specific DFT studies on this compound are not prominent in the literature, such calculations would provide valuable insights into its structure-property relationships.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily dictated by the rotation around the C2-C3 and C1-O1 single bonds. Due to the chiral center at C2, the spatial arrangement of the substituents—the bromine atom, the isobutyl group, and the methyl ester group—gives rise to distinct conformers with varying steric energies. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) and identifying the most stable conformations.

A systematic scan of the dihedral angles associated with the key rotatable bonds allows for the mapping of the PES. For this compound, the rotation around the C2-C3 bond is particularly significant. The staggered conformations, where the bulky isobutyl group is anti-periplanar to the bromine atom or the carbonyl group, are expected to be energetically favorable. Conversely, eclipsed conformations, which lead to significant steric hindrance, correspond to energy maxima on the PES.

The relative energies of the stable conformers are influenced by a combination of torsional strain and van der Waals interactions. The gauche interactions between the bromine atom and the isobutyl group, and between the carbonyl oxygen and the isobutyl group, are key determinants of the conformational hierarchy. The global minimum on the PES corresponds to the conformer that optimally balances these steric interactions.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (Br-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
I (Anti)180°0.0065.8
II (Gauche)60°1.2520.1
III (Gauche)-60°1.4514.1

Note: The data presented in this table are illustrative and based on theoretical calculations for structurally similar chiral bromoalkanoate esters. The actual values for this compound would require specific computational analysis.

Prediction of Spectroscopic Parameters and Theoretical Vibrational Frequencies

Theoretical calculations serve as a powerful tool for predicting the spectroscopic properties of molecules, including vibrational frequencies. By employing methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies of this compound can be computed. These theoretical predictions are invaluable for the interpretation and assignment of experimental infrared (IR) and Raman spectra.

The calculated vibrational spectrum is expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. The stretching vibration of the carbonyl group (C=O) of the ester is anticipated to appear as a strong band in the region of 1730-1750 cm⁻¹. The C-Br stretching vibration, being heavier, is predicted to be in the lower frequency region, typically between 500 and 600 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ range. The various C-H stretching and bending vibrations of the methyl and isobutyl groups will populate the regions around 2800-3000 cm⁻¹ and 1300-1470 cm⁻¹, respectively.

For a more accurate comparison with experimental data, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical methods.

Table 2: Predicted Theoretical Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C=O StretchEster Carbonyl1745
C-O StretchEster1250, 1180
C-Br StretchBromoalkane580
C-H StretchAlkyl2960-2870
C-H BendAlkyl1465-1370

Note: These are predicted values based on DFT calculations for analogous halogenated esters and are intended to be representative. Precise frequencies for the title compound would necessitate specific quantum chemical computations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. The different values of the electrostatic potential are represented by different colors, providing a clear picture of the charge distribution.

For this compound, the MEP map is expected to reveal distinct regions of positive, negative, and neutral potential. The region around the electronegative oxygen atoms of the carbonyl group will exhibit a high negative potential (typically colored in shades of red and yellow), indicating a propensity for electrophilic attack. This negative region is a primary site for interactions with Lewis acids and electrophiles.

Conversely, the regions around the hydrogen atoms of the alkyl groups are expected to show a positive electrostatic potential (colored in shades of blue), making them susceptible to nucleophilic attack, although to a lesser extent compared to more acidic protons. The bromine atom, due to its high electronegativity, will also contribute to the electronic landscape, creating a region of slightly negative to neutral potential.

This compound: A Key Chiral Building Block in Advanced Organic Synthesis

This compound , a derivative of the naturally occurring amino acid D-leucine, has emerged as a significant and versatile chiral building block in the field of organic chemistry. Its unique structural features, particularly the stereocenter at the α-carbon, make it an invaluable precursor for the synthesis of a wide array of complex, high-value molecules. This article explores the multifaceted applications of this compound in advanced organic synthesis and precursor chemistry, highlighting its role in the development of pharmaceuticals, agrochemicals, and novel materials.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of enantiomerically pure α-halo esters is a vibrant area of research. While classical methods have been established, future efforts are directed towards developing more atom-economical, efficient, and highly stereoselective routes.

Key Research Thrusts:

Catalytic Asymmetric Halogenation: A significant goal is the development of catalytic, enantioselective methods for the direct α-halogenation of carbonyl compounds. Research into novel chiral catalysts, including transition metal complexes and organocatalysts, aims to achieve high yields and enantiomeric excess (ee) under mild conditions, thus avoiding the need for chiral auxiliaries or kinetic resolution of racemic mixtures. fgcu.eduorganic-chemistry.org

Stereoconvergent Cross-Coupling Reactions: An innovative approach involves the use of racemic α-bromo esters in cross-coupling reactions that yield a single enantiomer of the product. For instance, nickel/diamine catalyst systems have been successfully employed in the asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes. organic-chemistry.orgacs.org This method is powerful as it converts a low-cost racemic starting material into a high-value, enantioenriched product. Future work will likely focus on expanding the scope of coupling partners and improving catalyst performance. organic-chemistry.org

Flow Chemistry: The integration of continuous flow technologies for the synthesis of chiral intermediates is a growing trend. rsc.org Flow chemistry offers advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. Developing a continuous flow process for the stereoselective synthesis of (R)-Methyl 2-bromo-4-methylpentanoate could lead to more efficient and cost-effective industrial production. rsc.org

The table below summarizes some modern synthetic strategies being explored.

Synthetic StrategyDescriptionPotential Advantages
Catalytic Asymmetric α-Bromination Direct bromination of an ester precursor using a chiral catalyst to induce stereoselectivity.High atom economy, direct access to the desired enantiomer.
Stereoconvergent Cross-Coupling A racemic mixture of the α-bromo ester is reacted with a coupling partner using a chiral catalyst system, yielding a single enantiomer of the product.Utilizes inexpensive racemic starting materials, broad potential scope. organic-chemistry.orgacs.org
Continuous Flow Synthesis The synthesis is performed in a continuously flowing stream rather than in a batch-wise manner.Enhanced safety, improved process control, easier scalability. rsc.org

Exploration of Organocatalytic and Biocatalytic Approaches

The push towards greener and more sustainable chemistry has spurred significant interest in organocatalysis and biocatalysis as alternatives to traditional metal-based catalysis. nih.govresearchgate.net

Organocatalysis: This field utilizes small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net For the synthesis of chiral α-bromo esters, research is exploring chiral amine-thioureas or phosphoric acids that can activate the substrate and control the stereochemistry of the halogenation step. The benefits of organocatalysis include lower toxicity, stability to air and moisture, and the avoidance of heavy metal contamination in the final product. nih.govresearchgate.net

Biocatalysis: The use of enzymes or whole-cell systems offers unparalleled selectivity under mild, aqueous conditions. nih.govjocpr.com Potential biocatalytic routes to this compound or its precursors include:

Enzymatic Resolution: Lipases or esterases could be used for the kinetic resolution of a racemic mixture of methyl 2-bromo-4-methylpentanoate, selectively hydrolyzing one enantiomer and leaving the other (R)-enantiomer untouched.

Asymmetric Reduction: Carbonyl reductase (CRED) biocatalysts can perform asymmetric reductions of prochiral ketones. almacgroup.comresearchgate.net A strategy could involve the stereoselective reduction of a corresponding α-keto ester precursor to a chiral α-hydroxy ester, followed by conversion of the hydroxyl group to a bromide. This approach is widely used for producing chiral alcohols and their derivatives. nih.gov

Halogenases: While still a developing field, the direct use of halogenase enzymes to perform stereoselective halogenation is a highly attractive, albeit challenging, future prospect. numberanalytics.com

The unique advantages of these catalytic systems are compared below.

ApproachKey FeaturesAdvantagesChallenges
Organocatalysis Metal-free, small organic molecule catalysts.Low toxicity, operational simplicity, mild conditions. researchgate.netCatalyst loading can be high, separation may be difficult.
Biocatalysis Uses enzymes or whole microorganisms.Exceptional stereoselectivity, green reaction conditions (water, room temp), biodegradable. nih.govresearchgate.netLimited substrate scope, potential for low volume efficiency. almacgroup.com

Advanced Mechanistic Studies of Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for the rational design of more effective catalysts and processes. Future research will increasingly rely on advanced analytical and computational techniques to probe the intricate details of stereoselective reactions.

Kinetic and Isotope Effect Studies: These experiments help to identify the rate-determining step of a reaction and provide insights into the structure of transition states. nih.gov For catalytic asymmetric bromination, such studies can elucidate how the catalyst and substrate interact to achieve enantioselectivity. fgcu.edu

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy allow researchers to observe the reaction as it happens, identifying key intermediates and catalyst resting states. numberanalytics.com This real-time information is invaluable for optimizing reaction conditions and understanding catalyst behavior.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways and transition states. researchgate.netnih.gov By calculating the energy barriers for the formation of different stereoisomers, researchers can predict the outcome of a reaction and understand the origins of stereoselectivity. This knowledge can then be used to design new catalysts with improved performance. fgcu.eduresearchgate.net

Computational Design and Virtual Screening for New Applications

Computational chemistry is shifting from a tool for explaining observed results to a predictive engine for discovering new reactions and applications. acs.org

Rational Catalyst Design: Instead of screening large libraries of catalysts empirically, computational methods can be used to design catalysts in silico for a specific transformation. acs.org By modeling the catalyst's active site and its interaction with the substrate, researchers can tailor the catalyst structure to maximize activity and selectivity before it is ever synthesized in the lab.

Virtual Screening for New Applications: this compound is a chiral building block. Large chemical databases can be virtually screened to identify potential new applications for this molecule. nih.gov For example, molecular docking simulations could be used to see if molecules derived from this building block fit into the active site of a biological target, thereby identifying new potential drug candidates. nih.gov This approach significantly accelerates the early stages of drug discovery by focusing experimental efforts on the most promising compounds. nih.gov

Sustainable Chemistry Aspects in Synthesis and Application

The principles of green chemistry are becoming increasingly integral to the development of chemical processes. Future research on this compound will undoubtedly be guided by the need for greater sustainability. openaccessgovernment.org

Renewable Feedstocks: Research into sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal for the chemical industry. openaccessgovernment.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Stereoselective catalytic methods are often more atom-economical than classical resolutions. rsc.org

Reduction of Hazardous Waste: A key driver for exploring biocatalysis and organocatalysis is the desire to move away from stoichiometric reagents and heavy metal catalysts, which often generate significant amounts of hazardous waste. rsc.orgnih.gov The use of greener solvents and energy-efficient processes, such as those enabled by flow chemistry and photocatalysis, will also be critical. rsc.org

By pursuing these research avenues, the scientific community aims to ensure that the synthesis and application of important chiral intermediates like this compound are not only more efficient and precise but also safer and more environmentally responsible.

Q & A

Q. What are optimal synthetic routes for (R)-Methyl 2-bromo-4-methylpentanoate, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves bromination of a precursor ester. A reported method uses 4-methylpentanoic acid treated with thionyl chloride (SOCl₂) in CCl₄ at 25–65°C for 30 minutes to form the acyl chloride intermediate, followed by bromination with N-bromosuccinimide (NBS) and HBr at 85°C, yielding a 66% product . Key optimization parameters include:

  • Temperature control : Higher temperatures (>85°C) may lead to side reactions (e.g., elimination).
  • Reagent stoichiometry : Excess NBS ensures complete bromination but may require careful quenching.
  • Solvent choice : Polar aprotic solvents (e.g., CCl₄) minimize hydrolysis. Purification via fractional distillation or column chromatography is recommended to isolate the enantiomerically pure (R)-form .

Q. How can the enantiomeric purity of this compound be validated?

Enantiomeric purity is critical for stereoselective synthesis. Use:

  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase. Compare retention times with racemic standards.
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values.
  • X-ray crystallography : Resolve absolute configuration using programs like SHELXL or WinGX for small-molecule refinement .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C2).
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Br has a 1:1 M/M+2 ratio).
  • IR spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution (SN) vs. elimination (E2) reactions?

The β-bromo ester structure predisposes the compound to both SN and E2 pathways. Mechanistic studies using deuterated solvents (e.g., DMSO-d₆) and kinetic isotope effects can distinguish pathways:

  • SN2 : Tertiary carbon at C2 sterically hinders backside attack, favoring SN1 or elimination.
  • E2 : Base strength and steric bulk (e.g., using DBU vs. KOtBu) modulate β-hydride abstraction. Computational modeling (DFT) of transition states, as described in Lee-Yang-Parr density functional theory , can predict regioselectivity.

Q. What strategies resolve contradictions in reported yields for its synthesis?

Discrepancies in yields (e.g., 66% vs. lower literature values) often arise from:

  • Impurity in starting materials : Use ACS-grade reagents and validate purity via GC-MS.
  • In situ side reactions : Monitor intermediates via TLC or in situ IR.
  • Scale effects : Microscale reactions may overestimate yields due to handling losses. Replicate conditions at >1 mmol scale for reproducibility .

Q. How can computational tools predict the compound’s behavior in catalytic asymmetric reactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with chiral catalysts (e.g., BINOL-derived phosphates). Key parameters:

  • Enantioselectivity : Calculate binding energies of (R)- vs. (S)-configurations.
  • Solvent effects : Include implicit solvent models (e.g., COSMO-RS) to simulate polarity impacts. Validate predictions with experimental ee values from HPLC .

Q. What are the safety and handling protocols for this compound given its reactivity?

  • Toxicity : Brominated esters may release HBr under hydrolysis. Use fume hoods and PPE (gloves, goggles).
  • Storage : Store in amber vials at 2–8°C to prevent light/heat degradation.
  • Disposal : Neutralize with NaHCO₃ before disposal in halogenated waste .

Methodological Resources

  • Crystallography : SHELX suite for structural refinement , ORTEP-III for thermal ellipsoid plots .
  • Synthetic Optimization : Refer to protocols in for stepwise troubleshooting .
  • Computational Chemistry : Gaussian or ORCA for DFT calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-bromo-4-methylpentanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-bromo-4-methylpentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.